Physicochemical Properties of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one
Physicochemical Properties of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one
An In-Depth Technical Guide for Drug Discovery
Executive Summary
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one (often referred to as 2-(difluoroacetyl)imidazole ) represents a specialized class of "warhead" intermediates in medicinal chemistry. Unlike simple ketones, the presence of the
For researchers and drug developers, this molecule is not merely a building block but a transition-state mimic .[2] Its primary utility lies in its ability to form stable, reversible covalent adducts with nucleophilic residues (e.g., Serine, Cysteine) in enzyme active sites.[2] This guide analyzes its physicochemical behavior, focusing on the critical gem-diol hydration equilibrium that dictates its stability and bioavailability.[2]
Molecular Architecture & Electronic Profile
The molecule consists of a 1H-imidazole ring substituted at the C2 position with a difluoroacetyl group. This specific arrangement creates a "push-pull" electronic system that defines its reactivity.[2]
1.1 Structural Dynamics[2]
-
Electron Withdrawal: The two
-fluorine atoms exert a strong inductive effect ( ), significantly destabilizing the carbonyl carbon and increasing its positive character ( ). -
Imidazole Tautomerism: The imidazole ring exists in tautomeric equilibrium (
-H vs -H). However, the electron-withdrawing acyl group at C2 increases the acidity of the N-H proton, potentially stabilizing the anion under physiological conditions more than unsubstituted imidazole.[2]
1.2 The Critical Gem-Diol Equilibrium
The most distinct physicochemical property of this compound is its interaction with water. Unlike standard ketones,
Mechanism: The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by water.[2] The resulting tetrahedral gem-diol is stabilized by the high electronegativity of the fluorine atoms, which prevent the elimination of water (the reverse reaction).
Implication for Analysis:
-
LC-MS: Often detected as
(Mass + 18) rather than the parent ketone mass. -
NMR: In
or wet DMSO, the carbonyl carbon signal (~180 ppm) disappears, replaced by a hydrate carbon signal (~92-96 ppm).[2]
Physicochemical Data Profile
The following data aggregates predicted values and experimental ranges from structurally analogous
| Property | Value / Range | Technical Insight |
| Molecular Formula | MW: 146.10 g/mol (Ketone) / 164.11 g/mol (Hydrate) | |
| Physical State | Solid (Crystalline) | Likely hygroscopic; store under inert gas. |
| Solubility | High in MeOH, DMSO, Water | Reacts with protic solvents to form hemiacetals/hydrates.[2] |
| LogP (Octanol/Water) | 0.4 – 0.9 (Predicted) | The gem-diol form is significantly more polar (lower LogP) than the ketone. |
| pKa (Imidazole NH) | ~11.5 – 12.5 (Predicted) | Lower than imidazole (14.[2]5) due to the acyl group's electron-withdrawing nature. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 (Predicted) | Much less basic than imidazole (7.0); the N3 lone pair is less available. |
| H-Bond Donors | 1 (Ketone) / 3 (Hydrate) | Hydration dramatically increases donor capacity. |
| Polar Surface Area | ~45 Ų (Ketone) | Increases to ~65 Ų upon hydration.[2] |
Synthesis & Handling Protocol
Safety Warning: This protocol involves lithiation and fluorinated intermediates.[2] Perform all steps in a fume hood under an inert atmosphere (Argon/Nitrogen).
Direct acylation of imidazole at C2 is difficult without protection due to the acidic NH proton.[2] The standard "Senior Scientist" approach utilizes a protecting group (e.g., SEM or Trityl) to facilitate lithiation.[2]
3.1 Optimized Synthetic Workflow
-
Protection: Protect imidazole with a Trityl (Trt) or SEM group.[2]
-
Lithiation: Generate the C2-lithio species using
-BuLi at low temperature. -
Acylation: React with ethyl difluoroacetate .
-
Deprotection: Acidic hydrolysis removes the protecting group.[2]
3.2 Handling Precautions
-
Hygroscopicity: The compound will absorb atmospheric moisture to form the gem-diol. Store in a desiccator at -20°C.
-
Stability: Stable in acidic media (protonated form).[2] In basic media (>pH 9), the difluoroacetyl group may be susceptible to haloform-type cleavage.[2]
Applications in Drug Discovery[3][4]
4.1 Bioisosterism & Warhead Design
This moiety is a transition-state inhibitor for serine proteases and esterases.[2]
-
Mechanism: The active site Serine-OH attacks the carbonyl carbon.
-
Stabilization: The resulting tetrahedral intermediate is stabilized by hydrogen bonds between the fluorine atoms and the enzyme's "oxyanion hole" or adjacent residues.[2] This mimics the transition state of peptide hydrolysis, locking the enzyme in an inactive complex.[2]
4.2 Interaction Mode
Unlike standard ketones, the difluoro-substitution lowers the LUMO energy of the carbonyl, making it a "soft" electrophile that is highly specific for nucleophilic cysteines or serines in catalytic triads.[2]
References
-
Hydration of Difluoroketones
-
Synthesis of 2-Substituted Imidazoles
-
Physicochemical Properties of Imidazole
-
Difluoroketones as Protease Inhibitors
